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molecular formula C9H21Cl2N3O B2922000 2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide dihydrochloride CAS No. 1044707-00-7

2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide dihydrochloride

Cat. No. B2922000
M. Wt: 258.19
InChI Key: AAHNKXZKCWODJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07964724B2

Procedure details

prepared from [1,4]diazepane-1-carboxylic acid tert-butyl ester, chloroacetylchloride and dimethylamine in an analogous manner as described in example 15.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:6]([N:8]1[CH2:14][CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=O)(C)(C)C.[Cl:15]C[C:17](Cl)=[O:18].[CH3:20][NH:21][CH3:22]>>[ClH:15].[ClH:15].[N:8]1([CH2:6][C:17]([N:21]([CH3:22])[CH3:20])=[O:18])[CH2:14][CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
Cl.Cl.N1(CCNCCC1)CC(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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